molecular formula C16H17ClN2O2 B4856099 2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-3-yl)propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-3-yl)propanamide

Cat. No.: B4856099
M. Wt: 304.77 g/mol
InChI Key: QJNFOWOJEBFILX-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-3-yl)propanamide is an organic compound that features a phenoxy group substituted with chlorine and methyl groups, as well as a pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-3-yl)propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate halogenated compound to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 3-aminopyridine under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyridinyl ring.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The chlorine atom on the phenoxy ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-3-yl)propanamide may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Exploration as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(pyridin-3-yl)propanamide
  • 2-(3,5-dimethylphenoxy)-N-(pyridin-3-yl)propanamide
  • 2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)propanamide

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-3-yl)propanamide is unique due to the specific substitution pattern on the phenoxy ring and the position of the pyridinyl group. These structural features may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-7-14(8-11(2)15(10)17)21-12(3)16(20)19-13-5-4-6-18-9-13/h4-9,12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNFOWOJEBFILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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